N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the reaction of 2-piperidone with methylating agents under basic conditions to introduce the methyl group at the 3-position.
Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene-2-carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the piperidinyl moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxylic acid.
Reduction: Formation of N-[3-methyl-4-(2-hydroxypiperidin-1-yl)phenyl]naphthalene-2-carboxamide.
Substitution: Introduction of nitro groups on the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it valuable in drug discovery and development.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its activity against various diseases, including cancer and neurological disorders, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzoic acid
- N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]anthracene-2-carboxamide
Uniqueness
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-14-20(11-12-21(16)25-13-5-4-8-22(25)26)24-23(27)19-10-9-17-6-2-3-7-18(17)15-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHVKWVHMRYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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